2-methoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-methoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c1-26-15-12-19-16-18(10-11-21(19)26)22(27-13-6-3-7-14-27)17-25-24(28)20-8-4-5-9-23(20)29-2/h4-5,8-11,16,22H,3,6-7,12-15,17H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCWDSVAHGXZNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3OC)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the indoline core: Starting from an appropriate indole derivative, the indoline core can be synthesized through reduction or other suitable transformations.
Attachment of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution or other coupling reactions.
Formation of the benzamide linkage: The final step involves the formation of the benzamide bond, typically through amide coupling reactions using reagents like carbodiimides (e.g., EDC, DCC) or other coupling agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the indoline core.
Reduction: Reduction reactions could target the carbonyl group in the benzamide linkage.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution reagents: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
2-methoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with proteins, enzymes, or receptors, modulating their activity. The molecular targets and pathways involved could include:
Enzyme inhibition: Binding to the active site of an enzyme, preventing its normal function.
Receptor modulation: Acting as an agonist or antagonist at a receptor site, altering cellular signaling pathways.
Comparison with Similar Compounds
Core Benzamide Modifications
- Target Compound: The benzamide core is substituted with a methoxy group at the 2-position, enhancing electron-donating properties.
- 4-Chloro-N-[2-(piperidin-1-yl)ethyl]benzamide () : Features a chloro substituent at the 4-position, increasing hydrophobicity. The piperidin-1-yl ethyl side chain adopts a chair conformation, with hydrogen bonds involving crystal water molecules .
- 4-Methyl-N-[2-(piperidin-1-yl)ethyl]benzamide () : Substituted with a methyl group at the 4-position, offering moderate hydrophobicity. The dihedral angle between the piperidine and benzene rings is 31.63°, influencing molecular packing .
Table 1: Structural Comparison of Benzamide Derivatives
Physicochemical Properties
- Melting Points: Compound 1d (): Melting point reported but unspecified; recrystallized from ethanol . 4-Chloro Analog (): Crystallizes as colorless blocks with defined hydrogen-bonded networks .
- Solubility: Analogs (e.g., ) suggest benzamides with polar substituents (e.g., methoxy) may exhibit improved solubility in polar solvents like DMF or ethanol compared to chloro/methyl derivatives .
Biological Activity
2-methoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide is a synthetic organic compound belonging to the benzamide class. Its unique structure, which includes an indoline moiety, a piperidine ring, and a methoxy group, suggests potential biological activities that warrant detailed investigation. This article reviews the compound's biological activity, synthesis methods, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 393.5 g/mol. The compound features:
- Indoline moiety : Known for diverse biological activities including anticancer and anti-inflammatory effects.
- Piperidine ring : Often involved in interactions with various biological receptors.
- Methoxy group : Influences solubility and bioavailability.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Indoline Core : Starting from appropriate indole derivatives, the indoline core is synthesized through reduction or other transformations.
- Attachment of Piperidine : The piperidine ring is introduced via nucleophilic substitution or coupling reactions.
- Benzamide Formation : The final step involves amide coupling using reagents like EDC or DCC to form the benzamide linkage.
Biological Activity
Research indicates that compounds with similar structures to this compound exhibit significant interactions with various biological targets, including:
Anticancer Activity
Studies have shown that indole derivatives can inhibit specific enzymes involved in cancer metabolism. For instance, similar compounds have demonstrated efficacy in reducing tumor growth in preclinical models by modulating pathways associated with cell proliferation and apoptosis.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory diseases.
Antimicrobial Properties
Compounds within this structural class have been reported to possess antimicrobial activity against various pathogens, indicating a broad spectrum of potential therapeutic applications.
Case Studies and Research Findings
Several studies have focused on the biological activity of indole derivatives similar to this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant anticancer activity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Showed inhibition of COX-2 enzyme activity, suggesting anti-inflammatory potential. |
| Study C | Reported antimicrobial effects against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent. |
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : Binding to active sites on enzymes, thereby preventing their normal function.
- Receptor Modulation : Acting as agonists or antagonists at specific receptor sites, influencing cellular signaling pathways involved in inflammation and cancer progression.
Q & A
What are the established synthetic routes for 2-methoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide, and what analytical techniques are critical for verifying its structural integrity?
Level: Basic
Answer:
The synthesis of this compound likely involves multi-step reactions, including amide coupling and functional group modifications. Key steps may parallel methods used for structurally similar benzamides, such as Pd/C-catalyzed hydrogenation for indoline ring formation and pyridine-mediated acylations for amide bond formation . Critical analytical techniques include:
- Nuclear Magnetic Resonance (NMR): To confirm regiochemistry of the indoline and piperidine moieties.
- High-Performance Liquid Chromatography (HPLC): To verify purity (>95% as standard for research compounds) .
- Mass Spectrometry (MS): For molecular weight validation (exact mass ~439.56 g/mol, assuming C24H30N3O2).
How should researchers design in vitro assays to assess the biological activity of this compound, considering its structural features?
Level: Basic
Answer:
The compound’s piperidine and indoline groups suggest potential CNS or receptor-targeted activity. Assay design should:
- Select Relevant Targets: Prioritize receptors/enzymes associated with piperidine-containing ligands (e.g., sigma-1, opioid receptors).
- Use High-Throughput Screening (HTS): Implement fluorescence-based or luminescence readouts for rapid dose-response profiling (IC50/EC50 determination) .
- Include Controls: Compare to known modulators (e.g., haloperidol for sigma-1) and validate via orthogonal assays (e.g., radioligand binding).
How can computational chemistry methods be applied to predict the binding affinity and selectivity of this compound towards neurological targets?
Level: Advanced
Answer:
- Molecular Docking: Use crystal structures of target proteins (e.g., dopamine receptors) to model binding poses. Prioritize piperidine and benzamide interactions with hydrophobic pockets .
- Molecular Dynamics (MD) Simulations: Assess stability of ligand-receptor complexes over 100+ ns trajectories to evaluate selectivity.
- Quantum Mechanics/Molecular Mechanics (QM/MM): Analyze electronic interactions of the methoxy group with catalytic residues.
- ADMET Prediction: Tools like SwissADME can estimate blood-brain barrier penetration, critical for CNS-targeted compounds.
What strategies are recommended for resolving contradictions in pharmacological data between different research groups studying this compound?
Level: Advanced
Answer:
- Methodological Audit: Compare assay conditions (e.g., buffer pH, cell lines) that may alter compound solubility or receptor binding .
- Theoretical Reconciliation: Align findings with established frameworks (e.g., allosteric modulation vs. competitive inhibition) .
- Collaborative Replication: Use standardized protocols (e.g., NIH Rigor and Reproducibility guidelines) to verify dose ranges and statistical power.
- Meta-Analysis: Pool data from multiple studies to identify trends obscured by small sample sizes.
What safety protocols are essential when handling this compound in laboratory settings?
Level: Basic
Answer:
- GHS Compliance: While direct classification data are unavailable, structurally similar benzamides often require:
- Waste Disposal: Follow institutional guidelines for organic amines/amides.
- Emergency Procedures: Maintain antidotes (e.g., activated charcoal) for accidental ingestion.
How can researchers employ isotopic labeling techniques to study the metabolic pathways of this compound in preclinical models?
Level: Advanced
Answer:
- Synthesis of Labeled Analogs: Introduce stable isotopes (e.g., ^2H, ^13C) at the methoxy or piperidine positions via modified reaction conditions (e.g., deuterated methanol in methylation steps) .
- Mass Spectrometry Imaging (MSI): Track spatial distribution in tissues to identify metabolic hotspots.
- Pharmacokinetic Profiling: Use LC-MS/MS to quantify parent compound and metabolites in plasma, correlating with efficacy/toxicity.
What structural modifications could enhance the metabolic stability of this compound while preserving its activity?
Level: Advanced
Answer:
- Block Metabolic Hotspots: Fluorinate the indoline ring to prevent oxidative degradation.
- Bioisosteric Replacement: Substitute the methoxy group with a trifluoromethoxy group to improve lipophilicity and resistance to demethylation.
- Pro-drug Design: Mask the amide as an ester to enhance oral bioavailability, with enzymatic cleavage in target tissues .
How should researchers address discrepancies between in silico predictions and experimental results for this compound’s physicochemical properties?
Level: Advanced
Answer:
- Validate Computational Models: Compare predicted vs. measured logP (e.g., shake-flask method) and pKa (potentiometric titration).
- Solubility Enhancement: Use co-solvents (e.g., DMSO/PEG) or nanoparticle formulations if experimental solubility deviates from predictions .
- Update QSAR Models: Incorporate new experimental data to refine predictive algorithms for future analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
